Product packaging for 1-Chloro-4-(chloromethyl)naphthalene(Cat. No.:CAS No. 50265-01-5)

1-Chloro-4-(chloromethyl)naphthalene

Cat. No.: B2606065
CAS No.: 50265-01-5
M. Wt: 211.09
InChI Key: AZFWKWBXGOGJOI-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Naphthalene (B1677914) Derivative Research

Research into halogenated naphthalenes is a significant subfield of organic chemistry. These derivatives are precursors for a variety of functionalized materials, including dyes, polymers, and pharmaceutical agents. The introduction of halogen atoms to the naphthalene core can significantly alter its electronic properties and reactivity, providing chemists with versatile building blocks. For instance, the well-studied compound 1-chloromethylnaphthalene is a key intermediate for synthesizing materials for dye pigments and as a fluorescent brightening agent. It is also employed in the production of synthetic resins and medicines.

Historical Development and Significance of Naphthalene Chloromethylation

The chloromethylation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. Historically, this reaction has been carried out using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride. The process, known as the Blanc chloromethylation, is a foundational method for introducing a chloromethyl group onto an aromatic ring. This functional group is highly reactive and serves as a handle for further chemical modifications.

The chloromethylation of unsubstituted naphthalene primarily yields 1-chloromethylnaphthalene, with the potential formation of di-substituted products like 1,4-bis(chloromethyl)naphthalene (B50580) under certain conditions. The reaction conditions can be tuned to favor mono- or di-substitution, although controlling regioselectivity can be challenging.

Structural Basis for Unique Reactivity of 1-Chloro-4-(chloromethyl)naphthalene

The reactivity of this compound is dictated by its two key functional groups. The chloromethyl group (-CH2Cl) is a reactive benzylic halide. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This makes it a valuable synthon for building more complex molecular architectures.

The chloro group (-Cl) attached directly to the naphthalene ring is less reactive towards nucleophilic substitution under standard conditions. However, it influences the electronic properties of the aromatic system through its inductive and resonance effects. It is an ortho-, para-directing group for further electrophilic aromatic substitution, although it is deactivating. This electronic influence would also modulate the reactivity of the chloromethyl group at the 4-position.

Overview of Research Trajectories in this compound Chemistry

Currently, there are no well-established research trajectories specifically focused on this compound. The compound is not commercially available from major chemical suppliers, and its presence in the scientific literature is minimal. Future research on this compound would likely begin with the development of a reliable and efficient synthetic protocol.

Once synthesized and properly characterized, research could then explore its reactivity, particularly in nucleophilic substitution reactions at the chloromethyl position. Its potential as a monomer for novel polymers or as an intermediate for the synthesis of biologically active molecules could also be investigated. However, until such foundational research is conducted, this compound will remain a theoretical member of the vast family of halogenated naphthalenes.

Interactive Data Table: Physicochemical Properties of Related Naphthalene Derivatives

Since specific data for this compound is unavailable, the following table presents data for structurally related and more well-researched compounds to provide context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Chloromethylnaphthalene C₁₁H₉Cl176.6432167-169 (at 25 mmHg)
1-Chloronaphthalene (B1664548) C₁₀H₇Cl162.62-2.3259
1-Methylnaphthalene C₁₁H₁₀142.20-30.5244.6
1,4-Dichloronaphthalene (B155283) C₁₀H₆Cl₂197.0667-69287.5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl2 B2606065 1-Chloro-4-(chloromethyl)naphthalene CAS No. 50265-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFWKWBXGOGJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Chloro 4 Chloromethyl Naphthalene

Direct Halomethylation Strategies for Naphthalene (B1677914) Systems

Direct chloromethylation of naphthalene and its derivatives represents a primary route for the synthesis of chloromethylated naphthalenes. This approach involves the introduction of a chloromethyl group onto the naphthalene ring in a single step, typically using formaldehyde (B43269) or its equivalents in the presence of hydrogen chloride.

Regioselective Chloromethylation Approaches

The chloromethylation of naphthalene predominantly yields the α-substituted product, 1-chloromethylnaphthalene. This regioselectivity is governed by the higher electron density and greater stability of the carbocation intermediate at the α-position (C1) compared to the β-position (C2). When starting with a substituted naphthalene such as 1-chloronaphthalene (B1664548), the directing effects of the existing substituent and the inherent reactivity of the naphthalene core guide the position of the incoming chloromethyl group. The chloro group is a deactivating but ortho-, para-directing substituent. Therefore, the chloromethylation of 1-chloronaphthalene is expected to yield substitution at the C4 (para) and C2 (ortho) positions. The major product is typically the para-isomer, 1-chloro-4-(chloromethyl)naphthalene, due to steric hindrance at the ortho position.

Catalytic Systems and Promoters in Chloromethylation Reactions

Various catalytic systems have been developed to enhance the efficiency and selectivity of chloromethylation reactions. Lewis acids are commonly employed as catalysts to facilitate the formation of the electrophilic chloromethylating agent. A mixture of ferric chloride (FeCl₃) and copper chloride (CuCl₂) has been shown to be an effective Lewis acid catalyst system. In one reported method, using naphthalene and paraformaldehyde as raw materials, this dual Lewis acid system, in conjunction with a 42%-43% hydrochloric acid solution, effectively reduces the reaction temperature and time, leading to improved yield and purity of 1-chloromethylnaphthalene.

Phase transfer catalysts (PTCs) have also been utilized to improve the reaction between the aqueous and organic phases in the chloromethylation of naphthalene. Quaternary ammonium (B1175870) salts, such as benzyl (B1604629) trimethyl ammonium chloride and benzyl triethyl ammonium chloride, have been successfully used. These catalysts facilitate the transfer of reactants across the phase boundary, leading to higher reaction rates and yields. Non-ionic surfactants have also been investigated as promoters in these reactions.

Catalyst SystemReactantsKey Advantages
Ferric Chloride and Copper ChlorideNaphthalene, Paraformaldehyde, Hydrochloric AcidReduced reaction temperature and time, improved yield and purity.
Benzyl Trimethyl/Triethyl Ammonium ChlorideNaphthalene, Paraformaldehyde, Hydrochloric AcidEnhanced reaction rates and yields through phase transfer catalysis.
Zinc ChlorideNaphthalene, Paraformaldehyde, Hydrochloric AcidTraditional Lewis acid catalyst for chloromethylation.

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of this compound are highly dependent on the optimization of several reaction parameters.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For the direct chloromethylation of naphthalene, temperatures are typically maintained in the range of 40-85°C. Lower temperatures can lead to incomplete reactions, while higher temperatures may promote the formation of polymeric materials and di-substituted byproducts.

Molar Ratios: The molar ratio of the reactants, including the naphthalene substrate, the formaldehyde source (e.g., paraformaldehyde), and the acid, is crucial. An excess of the chloromethylating agent can lead to the formation of bis(chloromethyl)naphthalene derivatives. A typical molar ratio of naphthalene to paraformaldehyde is in the range of 1:1.5 to 1:2.5.

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time will result in low conversion, whereas excessively long reaction times can increase the formation of undesirable byproducts. Reaction times are generally in the range of 3 to 10 hours, depending on the specific catalytic system and temperature used.

ParameterOptimized RangeImpact on Reaction
Temperature40-85°CAffects reaction rate and byproduct formation.
Naphthalene:Paraformaldehyde Molar Ratio1:1.5 - 1:2.5Influences the degree of substitution.
Reaction Time3-10 hoursDetermines the extent of reactant conversion.

Multi-step Synthetic Routes to this compound

Multi-step synthetic routes offer an alternative approach to producing this compound, often providing better control over regioselectivity and purity compared to direct chloromethylation of the unsubstituted naphthalene. These routes typically start from a pre-functionalized naphthalene precursor.

Derivatization from Precursor Naphthalene Compounds

A common strategy involves the synthesis of this compound from a naphthalene derivative that already possesses a substituent at the desired positions. For instance, starting with 1-chloronaphthalene, a subsequent chloromethylation reaction can be performed. As mentioned earlier, the chloro group directs the incoming chloromethyl group primarily to the 4-position, leading to the desired product.

Another approach involves starting with a compound that can be readily converted to the target molecule. For example, (4-chloro-1-naphthyl)methanol can serve as a direct precursor.

Functional Group Interconversions in Naphthalene Scaffolds

Functional group interconversions are a cornerstone of multi-step organic synthesis. In the context of synthesizing this compound, a key transformation is the conversion of a hydroxyl group to a chloromethyl group.

The synthesis of 1-chloromethylnaphthalene from (1-naphthyl)methanol using thionyl chloride (SOCl₂) in a solvent like dry chloroform (B151607) is a well-established method. This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product. A similar approach can be applied to synthesize this compound from (4-chloro-1-naphthyl)methanol. The reaction is typically carried out at low temperatures to control its exothermicity and is followed by a basic workup to neutralize any excess reagent and acidic byproducts.

This method of functional group interconversion from an alcohol to a chloride offers a high-yielding and clean alternative to direct chloromethylation, particularly when the precursor alcohol is readily accessible.

Chemo- and Regioselective Considerations in Convergent Synthesis

A convergent approach to this compound necessitates the careful design of synthetic pathways that allow for the precise installation of the chloro and chloromethyl groups at the C1 and C4 positions of the naphthalene ring. This strategy inherently involves overcoming significant chemo- and regioselective hurdles.

One plausible convergent strategy involves the construction of a 1,4-disubstituted naphthalene core through a Diels-Alder reaction, a powerful tool for controlling regioselectivity. researchgate.netnih.gov For instance, the reaction of a suitably substituted 1,3-butadiene (B125203) derivative with a dienophile can lead to a cyclohexene (B86901) intermediate, which upon aromatization, yields the desired naphthalene scaffold. The substituents on the diene and dienophile direct the cycloaddition, ensuring the correct placement of functionalities for subsequent conversion to the chloro and chloromethyl groups.

Regioselective Control in Naphthalene Core Synthesis

The direct functionalization of naphthalene, such as through chloromethylation, often leads to a mixture of products, including the 1- and 2-isomers, as well as di-substituted derivatives like 1,4- and 1,5-bis(chloromethyl)naphthalene. This lack of regioselectivity underscores the advantage of a convergent approach where the substitution pattern is established early on.

A hypothetical Diels-Alder approach could involve the reaction of a 1-substituted diene with a dienophile bearing a precursor to the chloromethyl group. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For example, a diene with an electron-donating group at the 1-position typically yields the "ortho" or 1,2-disubstituted product. masterorganicchemistry.com Careful selection of reactants is therefore crucial to favor the formation of the desired 1,4-disubstituted pattern.

Diene Substituent (at C1)Dienophile SubstituentMajor Regioisomer
Electron-Donating GroupElectron-Withdrawing Group"Ortho" (1,2-disubstituted)
Electron-Donating GroupElectron-Donating GroupMixture of isomers
Electron-Withdrawing GroupElectron-Donating Group"Para" (1,4-disubstituted)

Chemoselective Functionalization

Once a 1,4-disubstituted naphthalene precursor is synthesized, chemoselective transformations are required to introduce the chloro and chloromethyl groups without affecting other parts of the molecule. A potential precursor is 1,4-dichloronaphthalene (B155283), which can be synthesized from 1-chloro-4-nitronaphthalene. researchgate.net The challenge then lies in the selective functionalization of one chloro group into a chloromethyl group while leaving the other intact.

This could potentially be achieved through a selective nucleophilic substitution or a metal-catalyzed cross-coupling reaction. For instance, one of the chloro groups might be more susceptible to substitution due to electronic or steric factors, or it could be selectively activated. However, the similar reactivity of the two chloro groups in 1,4-dichloronaphthalene makes such a selective transformation challenging.

An alternative convergent strategy would involve the synthesis of two separate aromatic fragments that are then coupled. For example, a 4-chlorophenyl derivative could be coupled with a synthon that introduces the second aromatic ring and the chloromethyl group. This approach would require careful selection of coupling partners and reaction conditions to ensure the desired regiochemical outcome.

Research Findings

While specific literature on the convergent synthesis of this compound is limited, studies on the regioselective functionalization of naphthalene provide valuable insights. For instance, directed C-H activation strategies have been developed to introduce functional groups at specific positions on the naphthalene ring with high regioselectivity. nih.gov These methods, often employing a directing group to guide a metal catalyst to a specific C-H bond, could potentially be adapted for a convergent synthesis.

Furthermore, the chloromethylation of naphthalene and its derivatives has been studied, highlighting the influence of catalysts and reaction conditions on the product distribution. scilit.comiosrjournals.org While not a convergent approach, the data from these studies can inform the development of more selective methods. For example, the use of specific Lewis acids or phase-transfer catalysts has been shown to influence the ratio of mono- to di-substituted products and the isomeric distribution.

Chloromethylation MethodStarting MaterialMajor ProductsComments
Blanc Reaction (HCHO, HCl, ZnCl2)Naphthalene1-Chloromethylnaphthalene, 2-Chloromethylnaphthalene, 1,4-Bis(chloromethyl)naphthalene (B50580)Poor regioselectivity
Phase-Transfer Catalysism-XyleneMonochloromethyl and Dichloromethyl m-xylenesImproved yields and selectivity for specific isomers

Ultimately, the successful convergent synthesis of this compound hinges on the strategic combination of regioselective core synthesis, such as through a Diels-Alder reaction, and subsequent chemoselective manipulations of functional groups. This approach offers a pathway to overcome the inherent selectivity challenges associated with the direct functionalization of the naphthalene scaffold.

Elucidating Chemical Reactivity and Transformation Mechanisms of 1 Chloro 4 Chloromethyl Naphthalene

Mechanistic Studies of Chloromethyl Group Reactivity

The chloromethyl group (-CH₂Cl) at the 4-position of the naphthalene (B1677914) ring behaves as a benzylic halide. Its reactivity is substantially enhanced by the adjacent naphthalene ring, which can stabilize reaction intermediates, whether they are carbocations or radicals, through resonance. ucalgary.cafiveable.me

The C-Cl bond in the chloromethyl group is highly susceptible to cleavage and replacement by a wide array of nucleophiles. ucalgary.ca These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the reaction conditions, solvent, and the nature of the nucleophile.

SN1 Mechanism: In polar, protic solvents, the chloride ion can depart to form a resonance-stabilized primary naphthalenylmethyl carbocation. This intermediate is planar and can be attacked by a nucleophile from either face. The stability of this carbocation is a key driver for this pathway.

SN2 Mechanism: With strong, sterically unhindered nucleophiles, particularly in polar, aprotic solvents, the reaction can proceed via a concerted, one-step mechanism. The nucleophile attacks the electrophilic carbon atom from the backside, displacing the chloride ion in a single transition state.

The benzylic nature of the carbon center makes it reactive enough to undergo substitution with even weak nucleophiles. ucalgary.ca For instance, derivatives of 1-chloromethylnaphthalene readily react with amines, such as substituted anilines, to form N-(naphthalen-1-ylmethyl)aniline products.

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Name
Hydroxide (HO⁻)Sodium Hydroxide(4-chloro-1-naphthalenyl)methanol
Cyanide (CN⁻)Sodium Cyanide2-(4-chloro-1-naphthalenyl)acetonitrile
Alkoxide (RO⁻)Sodium Ethoxide1-Chloro-4-(ethoxymethyl)naphthalene
Amine (RNH₂)AnilineN-((4-chloronaphthalen-1-yl)methyl)aniline
Azide (N₃⁻)Sodium Azide1-(Azidomethyl)-4-chloronaphthalene

In reactions proceeding via an SN1 mechanism, the key intermediate is the 4-chloro-1-naphthalenylmethyl carbocation. This carbocation is primary but exhibits significant stability due to the delocalization of the positive charge across the adjacent naphthalene ring system. The aromatic π-system effectively disperses the charge, making this intermediate much more stable than a simple primary alkyl carbocation.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common transformations that occur when an unstable carbocation can rearrange to a more stable one. libretexts.orglibretexts.org However, in the case of the 4-chloro-1-naphthalenylmethyl carbocation, such rearrangements are highly unlikely. The initially formed carbocation is already resonance-stabilized by the aromatic ring. Any potential 1,2-hydride shift from the naphthalene ring to the methylene carbon would disrupt the aromaticity of the ring, a process that is energetically very unfavorable. Therefore, the carbocationic pathway for 1-chloro-4-(chloromethyl)naphthalene is generally limited to direct nucleophilic attack on the initially formed, resonance-stabilized carbocation without subsequent structural rearrangement.

The C-Cl bond of the chloromethyl group can undergo homolytic cleavage upon initiation by heat or light, forming a chlorine radical and a resonance-stabilized 4-chloro-1-naphthalenylmethyl radical. fiveable.me Similar to the carbocation, this radical intermediate is stabilized by the delocalization of the unpaired electron across the naphthalene π-system. fiveable.mewikipedia.org

This reactivity allows this compound to act as an initiator in radical reactions. A notable example is its potential use in Atom Transfer Radical Polymerization (ATRP). In a process analogous to that of 1-(chloromethyl)naphthalene, the compound could serve as an effective initiator for the controlled polymerization of monomers like styrene. chemicalbook.com The mechanism would involve the reversible abstraction of the chlorine atom by a transition-metal complex (e.g., CuCl/PMDETA), generating the stabilized naphthalenylmethyl radical that initiates polymerization. chemicalbook.com The stability of this radical allows for a well-controlled polymerization process. chemicalbook.com

Transformations Involving the Aryl Chloride Functionality

The chlorine atom attached directly to the naphthalene ring at the 1-position is an aryl chloride. This C-Cl bond is significantly stronger and less polarized than the bond in the chloromethyl group. Consequently, it is unreactive towards standard nucleophilic substitution reactions. Functionalization at this position requires more forceful conditions, typically involving organometallic intermediates and transition-metal catalysis.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl chloride position. nih.gov Catalysts based on palladium, nickel, or iron can activate the otherwise inert C-Cl bond, enabling its reaction with a variety of coupling partners. ethz.chmdpi.com

Common cross-coupling reactions applicable to the aryl chloride on this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, yielding an arylated alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.

These reactions would proceed chemoselectively at the aryl chloride position, leaving the more reactive chloromethyl group untouched, provided the nucleophilic coupling partner does not simultaneously engage in a substitution reaction at that site.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ / BaseBiaryl
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand / BaseAryl-substituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / BaseAryl-substituted Alkyne
Buchwald-HartwigAmine (R₂NH)Pd Catalyst / Ligand / BaseArylamine
KumadaGrignard Reagent (RMgX)Ni or Fe CatalystAlkyl/Aryl Naphthalene

Reductive dehalogenation, also known as hydrodehalogenation, is a process that replaces a halogen atom with a hydrogen atom. taylorandfrancis.com This transformation can be applied to the aryl chloride of this compound to selectively remove the ring-bound chlorine. This reaction is useful for synthesizing 4-(chloromethyl)naphthalene from the dichlorinated starting material.

Several methods can achieve this transformation:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base to neutralize the HCl byproduct.

Electrochemical Reduction: This method uses an electric current to reduce the C-Cl bond. For instance, 1-chloronaphthalene (B1664548) can be completely dechlorinated via electrochemical reduction using a naphthalene radical anion as a mediator. researchgate.netsigmaaldrich.com This approach offers a controlled way to achieve dehalogenation.

Microbial Dehalogenation: Certain anaerobic microorganisms are capable of catalyzing the reductive dehalogenation of aromatic compounds, although this is more common in environmental remediation contexts. nih.gov

These reductive methods are generally chemoselective for the aryl halide over the alkyl halide, allowing for the targeted synthesis of compounds where the chloromethyl group is preserved.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution is governed by the directing effects of its two substituents: the chloro group at the C1 position and the chloromethyl group at the C4 position. Naphthalene itself is more reactive than benzene towards electrophilic substitution, with a preference for attack at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. pearson.comlibretexts.org

The substituents on the ring modify this inherent reactivity:

Chloromethyl Group (-CH₂Cl): The chloromethyl group's effect is more nuanced. While the chlorine atom is electron-withdrawing, the methylene group can participate in hyperconjugation, which is an electron-donating effect. For the related benzyl (B1604629) chloride, the -CH₂Cl group is considered a weakly activating, ortho, para-directing group, where hyperconjugation outweighs the weak inductive pull of the chlorine atom. stackexchange.com It also exerts significant steric hindrance at the positions ortho to it. stackexchange.com

Dearomatization Processes of this compound Derivatives

Dearomatization reactions transform flat aromatic compounds into three-dimensional aliphatic structures, a process of significant interest for accessing biologically active frameworks. nih.govnih.gov Naphthalene derivatives, including those of this compound, can undergo such transformations through various catalytic methods. nih.govnih.govmit.edunih.gov

Palladium-Catalyzed Nucleophilic Dearomatization Mechanisms

Palladium catalysis offers a powerful strategy for the dearomatization of naphthalene derivatives. nih.govnih.govmit.edursc.org For substrates like this compound, the chloromethyl group is a key handle for initiating the catalytic cycle. One established mechanism involves the formation of a η³-benzylpalladium intermediate. acs.org The palladium catalyst inserts into the carbon-chlorine bond of the chloromethyl group, leading to an organopalladium species that can exist in equilibrium with a π-allylic or η³-benzylpalladium complex. This complexation activates the aromatic ring, making it susceptible to attack by nucleophiles. acs.org

In an alternative pathway, an intramolecular dearomative Heck-type insertion can generate π-allylpalladium intermediates, which are then readily captured by a range of nucleophiles. nih.govrsc.org This dearomative 1,4-difunctionalization has been shown to be highly efficient for various naphthalene derivatives. nih.gov The reaction proceeds under mild conditions and is compatible with diverse nucleophiles, leading to functionalized dihydronaphthalene structures. nih.gov

Stereochemical Outcomes in Dearomatization Reactions

A significant advantage of metal-catalyzed dearomatization is the ability to control the stereochemical outcome of the reaction. nih.govnih.gov By employing chiral ligands on the palladium catalyst, asymmetric dearomatization can be achieved, yielding products with high levels of enantioselectivity. nih.govmit.edu The chiral environment created by the ligand dictates the facial selectivity of the nucleophilic attack on the palladium intermediate, leading to the preferential formation of one enantiomer. mit.edu

These reactions can also exhibit high diastereoselectivity, particularly in intramolecular processes or when the nucleophile attacks a π-allylpalladium intermediate. nih.govacs.org The geometry of the intermediate and the steric interactions between the substrate, ligand, and incoming nucleophile guide the formation of a specific diastereomer. nih.govacs.org

Theoretical Approaches to Dearomatization Pathways

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the complex mechanisms of dearomatization reactions. nih.govnih.govacs.orgrepec.org DFT calculations allow researchers to model the structures of intermediates and transition states, providing insight into the reaction pathways and the origins of observed stereoselectivity. nih.govrepec.org

For instance, computational studies can elucidate the energy barriers for different potential pathways, helping to explain why a particular regio- or stereoisomer is formed preferentially. nih.gov These theoretical approaches can rationalize the role of the catalyst and ligands in promoting the dearomatization process and controlling its stereochemical outcome, guiding the development of new and more efficient catalytic systems. nih.govnih.gov

Photochemical and Photodissociation Kinetics

The photochemistry of chloromethyl-naphthalenes is distinct from that of chloronaphthalenes, primarily due to the "insulating" methylene group between the naphthalene π-system and the C-Cl bond. chimia.ch The primary photochemical event for compounds like this compound is the homolytic cleavage of the C-Cl bond in the chloromethyl group. chimia.chresearchgate.net

This dissociation can occur from multiple excited states, including the lowest triplet state (T₁) and the first (S₁) and second (S₂) singlet excited states. chimia.chresearchgate.net The efficiency of this process is attributed to the significant resonance stabilization of the resulting naphthylmethyl radical. chimia.ch In aerated solutions, this radical can react with molecular oxygen to form products such as 1-naphthaldehyde. chimia.ch

The reaction mechanism can be summarized as:

Excitation: Np-CH₂Cl + hν → [Np-CH₂Cl]* (S₁ or S₂)

Intersystem Crossing (ISC): [Np-CH₂Cl]* (S₁) → [Np-CH₂Cl]* (T₁)

Dissociation: [Np-CH₂Cl]* → Np-CH₂• + Cl•

Reaction with Oxygen: Np-CH₂• + O₂ → ... → Np-CHO

Quantum Yield Determinations and Energy Transfer Processes

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in a specific outcome. For 1-(chloromethyl)naphthalene, the quantum yield of its disappearance has been shown to be dependent on the excitation wavelength. chimia.ch Irradiation into the second absorption band (S₀→S₂) leads to a much more efficient dissociation compared to irradiation into the first absorption band (S₀→S₁). chimia.ch This is explained by an enhanced intersystem crossing from the S₂ state to a dissociative upper triplet state. chimia.ch

Below is a table of quantum yields for the disappearance of 1-(chloromethyl)naphthalene in aerated n-heptane, which serves as a close model for the subject compound.

Data sourced from a study on 1-(chloromethyl)naphthalene, a structural isomer and close model. chimia.ch

Energy transfer processes also play a crucial role in the photochemistry of these molecules. The excited states of the naphthalene moiety can be quenched by other molecules in a process known as dynamic quenching, which is often diffusion-controlled. nih.gov Conversely, the reaction can be sensitized. For example, the homolytic dissociation of 1-(chloromethyl)naphthalene can be initiated by energy transfer from an excited sensitizer like benzophenone, even when irradiating at a wavelength not absorbed by the naphthalene derivative itself. chimia.ch These energy transfer phenomena are fundamental to controlling and understanding the photochemical pathways available to this compound. miami.edu

Excited State Dynamics and Reaction Intermediates

The photochemical behavior of this compound is governed by the dynamics of its electronically excited states and the subsequent formation of reactive intermediates. While detailed studies specifically on the this compound isomer are limited, a comprehensive understanding can be constructed by examining the well-documented photochemistry of the closely related compound, 1-(chloromethyl)naphthalene. The presence of the chloro substituent on the naphthalene ring is expected to modulate the photophysical and photochemical properties, but the fundamental pathways of excited state decay and bond cleavage are anticipated to be analogous.

The primary photochemical event following the absorption of ultraviolet light by chloromethylnaphthalene derivatives is the homolytic dissociation of the carbon-chlorine (C-Cl) bond in the chloromethyl group. chimia.ch This reaction is notably more efficient than the cleavage of a chlorine atom directly attached to the aromatic ring. chimia.ch The energy of the lowest singlet and triplet excited states of naphthalene-type molecules is typically insufficient to break the aryl-Cl bond, which has a higher dissociation energy. chimia.ch However, the C-Cl bond in the chloromethyl group is weaker, and its dissociation is facilitated by the significant resonance stabilization of the resulting naphthylmethyl radical. researchgate.net

Photodissociation of 1-(chloromethyl)naphthalene can proceed from both the lowest triplet excited state and the first and second singlet excited states, in competition with non-reactive decay pathways such as internal conversion and fluorescence. researchgate.net

Excited State Pathways and Dissociation Mechanisms

Upon photoexcitation, 1-(chloromethyl)naphthalene can be promoted to its first (S₁) or second (S₂) singlet excited state. The subsequent deactivation pathways are wavelength-dependent. Excitation into the second absorption band (S₀→S₂) leads to a significantly lower fluorescence quantum yield compared to excitation into the first absorption band (S₀→S₁). chimia.ch This observation suggests the presence of an efficient non-radiative decay channel from the S₂ state.

One proposed mechanism involves enhanced intersystem crossing from the S₂ state to a dissociative upper triplet state (Tₙ) of σ-σ* character, which directly leads to the homolytic cleavage of the C-Cl bond. chimia.ch Alternatively, direct dissociation from the S₂ state is also considered a major pathway. chimia.ch It has been shown that excitation at shorter wavelengths (into S₂) results in a highly efficient dissociation, with an estimated 90% of the excited molecules undergoing this process in competition with internal conversion to the S₁ state. chimia.ch

The reaction sequence can be summarized as follows:

Excitation:

Naph-CH₂Cl + hν → ¹(Naph-CH₂Cl)* (S₁ or S₂)

Dissociation from Excited Singlet States:

¹(Naph-CH₂Cl)* → [Naph-CH₂• + •Cl]cage

Intersystem Crossing and Dissociation from Triplet State:

¹(Naph-CH₂Cl)* → ³(Naph-CH₂Cl)*

³(Naph-CH₂Cl)* → [Naph-CH₂• + •Cl]cage

The primary reaction intermediate formed is a radical pair, the (1-naphthyl)methyl radical and a chlorine atom, within a solvent cage. chimia.ch

Reaction Intermediates and Their Fates

The primary intermediates, the (1-naphthyl)methyl radical and the chlorine atom, can undergo several subsequent reactions:

Radical Scavenging: In the presence of molecular oxygen, the (1-naphthyl)methyl radical is efficiently scavenged to form naphthaldehyde. chimia.ch This prevents the recombination of the radicals and leads to a clear change in the absorption spectrum, with well-defined isosbestic points indicating a clean conversion to the product. chimia.ch

Dimerization: In the absence of radical scavengers, the (1-naphthyl)methyl radicals that escape the solvent cage can dimerize. The resulting dimer has an absorption spectrum very similar to the parent molecule. chimia.ch

The quantum yields for the disappearance of 1-(chloromethyl)naphthalene are wavelength-dependent, which supports the involvement of upper excited states in the dissociation process.

Excitation Wavelength (nm)Quantum Yield (Φ)
2800.53
3000.22
3100.15
3200.08
3250.04
Data for aerated solution of 1-(chloromethyl)naphthalene in n-heptane. chimia.ch

The sensitization of the homolytic dissociation by triplet sensitizers like benzophenone further confirms the involvement of the triplet state in the reaction mechanism. chimia.ch For this to occur, a relatively high concentration of the chloromethylnaphthalene is required to ensure efficient energy transfer from the sensitizer's triplet state before its own decay. chimia.ch

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-chloro-4-(chloromethyl)naphthalene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different chemical environments of its protons. The naphthalene (B1677914) ring protons, due to their aromatic nature, will resonate in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet further upfield, influenced by the electronegativity of the adjacent chlorine atom.

The ¹³C NMR spectrum provides information on the carbon framework. For 1,4-disubstituted naphthalenes, ten distinct carbon signals are expected, as the substitution pattern removes the molecule's symmetry. acs.org The carbons bonded to the chlorine atoms (C1 and the chloromethyl carbon) will experience significant deshielding. The chemical shifts are influenced by the electronic effects of the substituents. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

This table is generated based on established substituent effects on naphthalene systems. Actual experimental values may vary.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.6 - 7.8Doublet
H-37.4 - 7.6Doublet
H-58.0 - 8.2Doublet
H-67.5 - 7.7Triplet of doublets
H-77.5 - 7.7Triplet of doublets
H-87.9 - 8.1Doublet
-CH₂Cl4.8 - 5.0Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

This table is generated based on established substituent effects on naphthalene systems. Actual experimental values may vary.

CarbonPredicted Chemical Shift (δ, ppm)
C-1131 - 133
C-2126 - 128
C-3125 - 127
C-4133 - 135
C-4a132 - 134
C-5128 - 130
C-6127 - 129
C-7126 - 128
C-8124 - 126
C-8a130 - 132
-CH₂Cl45 - 47

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular structure. researchgate.netfigshare.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, and among the protons on the other aromatic ring (H-5, H-6, H-7, H-8), confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum. For instance, the signal for H-2 in the ¹H spectrum would correlate with the signal for C-2 in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for linking different parts of the molecule. For example, the protons of the chloromethyl group would show a correlation to C-4, confirming the substituent's position. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the determination of the elemental formula of this compound (C₁₁H₈Cl₂). A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), molecules containing chlorine atoms will exhibit a characteristic pattern of peaks. For a molecule with two chlorine atoms, the spectrum will show three main peaks for the molecular ion cluster (M, M+2, M+4) with a distinctive intensity ratio.

Expected HRMS Isotopic Pattern for the Molecular Ion of this compound

IonExact Mass (Da)Relative Abundance (%)
[C₁₁H₈³⁵Cl₂]⁺209.9999100.0
[C₁₁H₈³⁵Cl³⁷Cl]⁺211.997065.3
[C₁₁H₈³⁷Cl₂]⁺213.994010.6

Upon ionization in a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides valuable structural information. The fragmentation of aromatic halides is often characterized by the loss of halogen atoms and side chains.

A probable and significant fragmentation pathway for this molecule is the loss of the chloromethyl group's chlorine atom to form a stable naphthylmethyl cation (m/z 175). This cation can be further stabilized by resonance. Another key fragmentation would be the loss of the entire chloromethyl group. The presence of two chlorine atoms also allows for the sequential loss of Cl radicals.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFormula
210Molecular ion[C₁₁H₈Cl₂]⁺
175Loss of Cl from chloromethyl group[C₁₁H₈Cl]⁺
140Loss of HCl from the [M-Cl]⁺ fragment[C₁₁H₇]⁺
139Loss of CH₂Cl group[C₁₀H₆Cl]⁺

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound. nih.gov

The FTIR and Raman spectra are expected to show characteristic bands for the naphthalene ring and the chloroalkane functional groups. nih.gov

Aromatic C-H Stretching: Bands for the aromatic C-H stretching vibrations are expected in the region of 3050-3100 cm⁻¹.

C=C Aromatic Ring Stretching: A series of sharp bands between 1400 and 1650 cm⁻¹ corresponds to the stretching vibrations of the carbon-carbon bonds within the naphthalene ring system. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted naphthalene ring will appear in the 700-900 cm⁻¹ region, and their exact positions can be indicative of the substitution pattern.

C-Cl Stretching: The stretching vibration for the C-Cl bond of the chloromethyl group is anticipated in the 650-800 cm⁻¹ region. The C-Cl stretch from the chlorine attached directly to the aromatic ring would also fall in a similar or slightly higher frequency range.

CH₂ Bending: The scissoring vibration of the -CH₂- group in the chloromethyl substituent is expected around 1400-1450 cm⁻¹.

These vibrational spectroscopy techniques complement NMR and MS data by confirming the presence of key functional groups and providing a unique fingerprint for the molecule. nasa.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The primary absorptions are associated with the naphthalene ring, the chloromethyl group, and the carbon-chlorine bonds. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org The aliphatic C-H stretching of the chloromethyl (-CH₂Cl) group is expected in the 3000–2850 cm⁻¹ range. libretexts.org Furthermore, the C-Cl stretching vibrations would give rise to signals in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Naphthalene Ring) 3100-3000 libretexts.org
C-H Stretch Aliphatic (-CH₂Cl) 3000-2850 libretexts.org
C=C Stretch Aromatic (Naphthalene Ring) 1600-1400 libretexts.org
C-H Bend Aromatic 900-675 lumenlearning.com
C-Cl Stretch Chloroalkane (-CH₂Cl) 800-600

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about the molecular structure, particularly for non-polar bonds. It is highly sensitive to the vibrations of the carbon skeleton. For this compound, Raman spectroscopy would be particularly effective in characterizing the naphthalene ring system. The symmetric C=C stretching vibrations of the aromatic ring, which are often weak in FT-IR, typically produce strong signals in the Raman spectrum. These are expected in the 1600-1580 cm⁻¹ range. The "ring breathing" vibration, a symmetric expansion and contraction of the entire ring, also gives a characteristic Raman signal.

X-ray Crystallography for Solid-State Structure Determination (on derivatives/analogs)

The crystal structure of 1,4-Bis(chloromethyl)naphthalene (B50580) has been determined, revealing key structural parameters. nih.govresearchgate.net The molecule crystallizes in a monoclinic system. nih.govresearchgate.net The bond lengths within the naphthalene ring system range from 1.344(6) to 1.425(5) Å. researchgate.net A notable feature is that the chlorine atoms of the chloromethyl groups deviate in opposite directions from the plane of the naphthalene ring. researchgate.net In the crystal lattice, molecules are arranged in stacks through π–π interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

Table 2: Crystal Data for the Analog 1,4-Bis(chloromethyl)naphthalene

Parameter Value Reference
Chemical Formula C₁₂H₁₀Cl₂ nih.gov
Molecular Weight 225.10 nih.gov
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
a (Å) 13.6887 (11) nih.gov
b (Å) 4.5835 (3) nih.gov
c (Å) 17.8278 (13) nih.gov
β (°) 109.666 (4) nih.gov
Volume (ų) 1053.31 (13) nih.gov

Chromatographic and Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. Techniques such as HPLC, GC, and TLC are routinely employed during its synthesis and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying impurities. amazonaws.com The development of a stability-indicating HPLC method is a systematic process designed to separate the main compound from any process impurities or degradation products. chromatographyonline.com

A common approach for a compound like this compound is reverse-phase HPLC (RP-HPLC). sielc.comsielc.com Method development typically involves these steps:

Column Selection : A C18 column is a standard choice for non-polar to moderately polar compounds, providing good retention and resolution. amazonaws.com

Mobile Phase Selection : A mixture of acetonitrile (B52724) and water is a common mobile phase. sielc.comsielc.com The ratio is optimized, often using a gradient elution (where the composition changes over time), to achieve separation of all components. chromatographyonline.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape. sielc.comsielc.com

Detector Selection : A UV detector is suitable, as the naphthalene ring is strongly UV-active. A photodiode array (PDA) detector can be used to obtain UV spectra of the peaks, aiding in peak identification and purity assessment. chromatographyonline.com

Optimization : Parameters such as flow rate, column temperature, and injection volume are fine-tuned to achieve optimal resolution, peak shape, and run time.

Table 3: Typical Starting Parameters for HPLC Method Development

Parameter Condition
Column C18, 3-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Elution Mode Gradient (e.g., 5% to 95% B over 10-20 min)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like chlorinated naphthalenes. asianpubs.orgresearchgate.net It is an effective technique for determining the purity of this compound and for quantifying volatile impurities. sigmaaldrich.com

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a long, thin column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) can be used as a detector to provide structural information for peak identification. researchgate.net For chlorinated compounds, a packed column such as 5% SE-30 can be utilized. asianpubs.orgresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. ukessays.comtaylorandfrancis.com During the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. derpharmachemica.com

The process involves the following steps:

Spotting : A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) at different time intervals. rochester.edu It is standard practice to also spot the pure starting material and a "co-spot" (a spot of starting material with the reaction mixture spotted on top) for comparison. rochester.edu

Development : The plate is placed in a sealed chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components of the spotted mixture. rsc.org

Visualization : After development, the separated spots are visualized. Since naphthalene derivatives are UV-active, they can be easily seen under a UV lamp. taylorandfrancis.comrochester.edu Staining with agents like iodine vapor can also be used. taylorandfrancis.com

Analysis : The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's progress. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components. ukessays.com

Based on a comprehensive search of publicly available scientific literature and databases, detailed computational and theoretical investigations specifically for the chemical compound This compound are not available.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified outline sections:

Computational and Theoretical Investigations of 1 Chloro 4 Chloromethyl Naphthalene

Prediction of Spectroscopic Parameters via Computational Methods

Applications in Advanced Organic Synthesis and Materials Science Non Biological, Non Clinical

Role as a Versatile Building Block in Complex Molecule Synthesis

The two chloromethyl groups on the naphthalene (B1677914) ring are susceptible to nucleophilic substitution reactions, making 1,4-bis(chloromethyl)naphthalene (B50580) an excellent electrophilic precursor for constructing larger, more complex molecules. The defined 1,4-substitution pattern provides a rigid and geometrically predictable scaffold for building well-defined molecular architectures.

1,4-Bis(chloromethyl)naphthalene serves as a key starting material for the synthesis of unique polycyclic aromatic hydrocarbons (PAHs), particularly a class of strained molecules known as cyclophanes. Cyclophanes feature aromatic rings linked by aliphatic chains, resulting in unique three-dimensional structures and electronic properties.

The synthesis of naphthalenophanes, a subset of cyclophanes, can be achieved by reacting 1,4-bis(chloromethyl)naphthalene with a difunctional nucleophile under high-dilution conditions to favor intramolecular cyclization. A prominent example involves the reaction with dithiol compounds, such as 1,4-benzenedimethanethiol. This reaction, a double thioether formation, yields a dithia[3.3]naphthalenoparacyclophane, which can then undergo further chemical modifications. acs.org While the referenced synthesis specifically utilizes the more reactive bromo-analogue, 1,5-bis(bromomethyl)naphthalene, the underlying synthetic strategy is directly applicable to 1,4-bis(chloromethyl)naphthalene. acs.org These strategies are part of a broader class of synthetic methods used to create complex cyclophane structures. nih.govbeilstein-journals.orgresearchgate.net

Table 1: Representative Cyclophane Synthesis Strategy

Reactant AReactant BReaction TypeProduct Class
1,4-Bis(halomethyl)naphthalene1,4-BenzenedimethanethiolWilliamson Thioether SynthesisDithianaphthalenoparacyclophane

The rigid structure of the naphthalene unit, combined with the reactive handles at the 1 and 4 positions, makes 1,4-bis(chloromethyl)naphthalene an ideal component for creating molecular scaffolds. These scaffolds can serve as frameworks for assembling catalysts, molecular sensors, or complex ligands. By reacting it with various nucleophiles, chemists can introduce a wide range of functionalities, building out from the naphthalene core in a controlled manner. The resulting structures benefit from the steric and electronic properties of the naphthalene system. The compound's utility is analogous to that of other bifunctional building blocks like 1,4-bis(chloromethyl)benzene, which is widely used in the construction of complex molecular architectures. nih.gov

Precursor for Dyes, Pigments, and Fluorescent Brightening Agents

1,4-Bis(chloromethyl)naphthalene is a valuable intermediate in the synthesis of fluorescent compounds. chemicalbook.com The naphthalene moiety itself is a well-known chromophore, and its incorporation into larger conjugated systems can lead to materials with interesting photophysical properties. It is a reactant commonly used to prepare fluorescent polymers and oligomers. chemicalbook.com

While direct synthesis of commercial dyes from this specific precursor is not widely documented, its potential is evident. The chloromethyl groups can be readily converted into other functional groups, such as nitriles, amines, or alcohols. These transformed intermediates can then participate in cyclization or condensation reactions to form heterocyclic systems commonly found in dyes and fluorescent brightening agents (FBAs). For instance, compounds like 1,4-bis(2-benzoxazolyl)naphthalene, a known FBA, could conceptually be derived from 1,4-bis(chloromethyl)naphthalene through a multi-step synthesis involving the conversion of the chloromethyl groups to carboxylic acids or their derivatives.

Environmental Chemical Fate and Transformation Non Toxicological Aspects

Photolytic Degradation Pathways under Environmental Conditions

The photolytic degradation of 1-Chloro-4-(chloromethyl)naphthalene is anticipated to be a significant environmental transformation pathway, given that polychlorinated naphthalenes absorb light in the environmentally relevant ultraviolet spectrum. inchem.org Studies on monochlorinated naphthalenes have demonstrated that they can be degraded by UV-C irradiation, a process that follows pseudo-first-order kinetics. mdpi.comnih.gov This degradation is influenced by various environmental factors.

The primary mechanism of photolytic degradation is likely to involve the cleavage of the carbon-chlorine bonds. For this compound, this could occur at either the chloro substituent on the aromatic ring or the chloromethyl group. The direct photolysis of the C-Cl bond is a known degradation pathway for chlorinated aromatic compounds. researchgate.net

Reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are expected to play a crucial role in the indirect photolytic degradation of this compound. mdpi.com The contribution of •OH to the photodegradation of 1-chloronaphthalene (B1664548) has been quantified at 20.47%. nih.gov These reactive species can attack the naphthalene (B1677914) ring, leading to the formation of hydroxylated and other oxygenated derivatives.

The rate of photolytic degradation can be influenced by environmental conditions. For instance, acidic conditions have been shown to promote the photodegradation of 1-chloronaphthalene. mdpi.comnih.gov The presence of certain inorganic anions, such as chloride (Cl⁻), nitrate (NO₃⁻), and sulfite (SO₃²⁻), can also accelerate the photodegradation process. mdpi.comnih.gov

Table 1: Factors Influencing Photolytic Degradation of Chlorinated Naphthalenes

FactorEffect on Degradation RateReference
pH Acidic conditions can accelerate degradation. mdpi.comnih.gov
Inorganic Anions Cl⁻, NO₃⁻, and SO₃²⁻ can enhance degradation. mdpi.comnih.gov
Reactive Oxygen Species •OH and ¹O₂ contribute significantly to degradation. mdpi.com

The degradation products of monochlorinated naphthalenes include naphthols and naphthalene itself. mdpi.com By analogy, the photolysis of this compound could potentially yield 1-chloro-4-hydroxymethylnaphthalene, 4-chloromethyl-1-naphthol, and other hydroxylated or dechlorinated derivatives. Further degradation could lead to the opening of the aromatic ring.

Chemical Hydrolysis and Solvolysis Mechanisms

Hydrolysis is another potential abiotic degradation pathway for this compound. The susceptibility to hydrolysis will differ for the chloro and chloromethyl substituents.

The chlorine atom directly attached to the naphthalene ring is generally resistant to hydrolysis under normal environmental conditions. Haloarenes, such as chlorobenzene, typically require harsh conditions, such as high temperatures and pressures, to undergo hydrolysis. byjus.com Therefore, the hydrolysis of the 1-chloro group is expected to be a very slow process in the environment.

In contrast, the chloromethyl group is more susceptible to nucleophilic substitution reactions, including hydrolysis. Benzylic halides, which are structurally similar to the chloromethyl group on the naphthalene ring, can be hydrolyzed to the corresponding alcohols. byjus.com The hydrolysis of the chloromethyl group in this compound would lead to the formation of 1-chloro-4-(hydroxymethyl)naphthalene. This reaction would proceed via a nucleophilic attack by water on the benzylic carbon.

The rate of hydrolysis of the chloromethyl group is expected to be influenced by pH. While specific data for this compound is unavailable, the hydrolysis of many organic halides is known to be pH-dependent.

Abiotic Transformation Processes in Various Environmental Matrices

The fate of this compound in the environment will be governed by its partitioning and abiotic transformation in different environmental compartments, including soil, water, and air.

Soil and Sediment: Polychlorinated naphthalenes are known to adsorb strongly to soil and sediment, a tendency that generally increases with the degree of chlorination. inchem.org Given its chlorinated structure, this compound is expected to exhibit moderate to strong sorption to organic matter in soil and sediments. This sorption will reduce its mobility and bioavailability.

Abiotic degradation in soil and sediment can occur through redox reactions. Reductive dechlorination is a potential pathway, particularly in anaerobic environments where reduced iron species or other reducing agents are present. This process would involve the sequential removal of chlorine atoms.

Water: In aquatic environments, in addition to photolysis and hydrolysis, this compound may undergo other abiotic transformations. Its relatively low water solubility, a characteristic of chlorinated naphthalenes, will influence its concentration in the aqueous phase. tandfonline.com

Air: Compounds with similar structures, such as naphthalene and methylnaphthalenes, are known to be released into the atmosphere. researchgate.net Once in the atmosphere, this compound is likely to undergo gas-phase reactions with hydroxyl radicals (•OH). This is a major degradation pathway for many organic pollutants in the troposphere. The atmospheric half-life of 1,4-dichloronaphthalene (B155283) has been reported to be 2.7 days, suggesting that atmospheric degradation can be a significant removal process. inchem.org

Analytical Methodologies for Detection of Environmental Metabolites

The detection and quantification of this compound and its environmental metabolites would require sophisticated analytical techniques due to their likely presence at low concentrations in complex environmental matrices. The analytical methods developed for other polychlorinated naphthalenes can be adapted for this purpose.

Commonly employed analytical techniques include gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). tandfonline.comwho.int GC-MS is particularly powerful as it allows for the identification and quantification of individual congeners and their metabolites. who.int High-resolution mass spectrometry (HRMS) can provide even greater specificity and sensitivity. semanticscholar.org

For less volatile metabolites, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection, or with mass spectrometry (LC-MS), would be a suitable analytical approach. nih.gov

Sample preparation is a critical step and typically involves extraction from the environmental matrix followed by cleanup to remove interfering substances. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. tandfonline.comtandfonline.com For solid matrices like soil and sediment, Soxhlet extraction is a well-established technique. tandfonline.com

Table 2: Analytical Methods for the Determination of Chlorinated Naphthalenes and their Metabolites

Analytical TechniqueDetectorApplicationReference
Gas Chromatography (GC)Electron Capture Detector (ECD)Quantification of PCNs tandfonline.com
Gas Chromatography (GC)Mass Spectrometry (MS)Identification and quantification of PCNs and metabolites who.int
Gas Chromatography (GC)High-Resolution Mass Spectrometry (HRMS)High-specificity analysis of PCNs semanticscholar.org
High-Performance Liquid Chromatography (HPLC)UV/Fluorescence DetectorAnalysis of less volatile metabolites nih.gov
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (LC-MS)Analysis of a wide range of metabolites nih.gov

Emerging Research Directions and Future Perspectives for 1 Chloro 4 Chloromethyl Naphthalene Chemistry

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis methods for chloromethylated naphthalenes often involve harsh reagents and generate significant waste. For instance, a common laboratory-scale synthesis of 1,4-bis(chloromethyl)naphthalene (B50580) involves reacting naphthalene (B1677914) with paraformaldehyde in a mixture of glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. nih.govresearchgate.net While effective, this approach presents environmental and safety challenges due to the use of strong corrosive acids and chlorinated solvents.

Emerging research is focused on developing greener alternatives that align with the principles of sustainable chemistry. Future approaches are likely to concentrate on several key areas:

Catalyst Systems: The use of heterogeneous or recyclable catalysts can minimize waste. For the related synthesis of 1-chloromethyl naphthalene, a method has been developed using a combination of Lewis acids (ferric chloride and cupric chloride) and a phase transfer catalyst. google.com This system allows the reaction to proceed at lower temperatures (35-45 °C) and shorter times, significantly improving yield and purity while avoiding the need for energy-intensive distillation. google.com

Alternative Solvents: A major goal of green chemistry is to replace hazardous organic solvents. Research into the hydrothermal synthesis of other naphthalene derivatives, such as naphthalene bisimides, has shown that water can be an effective reaction medium, eliminating the need for organic solvents entirely. rsc.org

Phase Transfer Catalysis (PTC): PTC has been shown to be an effective technique for the chloromethylation of various aromatic hydrocarbons in aqueous media. researchgate.net Applying this to naphthalene could enable the reaction to proceed efficiently without the need for bulk organic solvents, reducing the environmental impact.

A comparison of traditional and potential green synthesis parameters is outlined below.

FeatureTraditional SynthesisGreen Chemistry Approach
Reagents Concentrated HCl, H₃PO₄, Glacial Acetic Acid nih.govHigh-concentration HCl with co-catalyst google.com
Catalyst None (acid-driven)Lewis Acids (FeCl₃/CuCl₂) and Phase Transfer Catalyst google.com
Solvent Acetic Acid / Ether / Hexane nih.govresearchgate.netAqueous media or solvent-free rsc.orgresearchgate.net
Temperature High (e.g., 85 °C) nih.govMild (e.g., 35-45 °C) google.com
Purification Distillation, Recrystallization from organic solvents orgsyn.orgCooling crystallization from alcohol google.com
Waste Profile High volume of acidic and organic wasteReduced acidic waste, recyclable catalyst, minimal organic waste

Exploration of Novel Catalytic Transformations

The two chloromethyl groups in 1-chloro-4-(chloromethyl)naphthalene are benzylic halides, making them highly susceptible to nucleophilic substitution reactions. This dual reactivity allows the molecule to act as a bidentate electrophile, a property that is fundamental to its use in polymer synthesis and the construction of macrocycles. While classical substitution reactions are well-understood, future research will likely focus on novel catalytic methods to control the reactivity and build more complex molecular architectures.

One promising area is the use of transition metal catalysis. For example, palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles have demonstrated that the reaction outcome can be precisely controlled by the choice of ligand. chemicalbook.com A sterically bulky ligand directs the reaction to the para-position of the naphthalene ring, while a less bulky ligand favors the ortho-position. chemicalbook.com Extending such ligand-controlled catalysis to a bifunctional substrate like 1,4-bis(chloromethyl)naphthalene could open pathways to highly specific, site-differentiated products or novel polymerization reactions.

Another frontier is the catalytic asymmetric dearomatization of naphthalene derivatives, which transforms flat aromatic precursors into enantioenriched three-dimensional structures. nih.gov While not yet applied to 1,4-bis(chloromethyl)naphthalene itself, silver-mediated enantioselective reactions on related vinylnaphthalenes highlight the potential for developing novel catalytic cycles that could engage the naphthalene core in complex stereoselective transformations. nih.gov

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. tcichemicals.com There is currently no specific literature describing the use of this compound in MCRs. However, its bifunctional nature presents a significant opportunity for future exploration in this field.

The two reactive sites could be leveraged in several ways:

Post-MCR Functionalization: A versatile MCR could be performed with a reactant that leaves a nucleophilic group available to react with both chloromethyl sites of 1,4-bis(chloromethyl)naphthalene, effectively "stitching" two complex MCR products together.

Sequential One-Pot MCRs: It may be possible to design a reaction sequence where one chloromethyl group participates in a first MCR, followed by the introduction of new reagents to engage the second chloromethyl group in a subsequent MCR within the same vessel.

Novel MCR Design: As a bidentate electrophile, 1,4-bis(chloromethyl)naphthalene could be a key component in the design of novel macrocyclization MCRs, reacting with two or more other components to form large, complex ring structures in a single, highly efficient step. Well-known MCRs like the Ugi and Biginelli reactions could serve as conceptual starting points for designing such new transformations. mdpi.com

Advanced Characterization Techniques for In-situ Reaction Monitoring

Optimizing the synthesis of 1,4-bis(chloromethyl)naphthalene requires precise control over reaction conditions to maximize the yield of the desired 1,4-isomer and minimize the formation of other isomers (like the 1,5-isomer) and byproducts. Traditional analysis relies on post-reaction workup and characterization using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Future advancements will focus on implementing advanced, in-situ (in-line) characterization techniques to monitor the reaction in real time. These Process Analytical Technologies (PAT) provide continuous data on reactant consumption, product formation, and impurity profiles without disturbing the reaction.

TechniquePotential Application in 1,4-bis(chloromethyl)naphthalene SynthesisInformation Gained
FT-IR (ATR) Spectroscopy Monitoring the disappearance of naphthalene C-H bands and the appearance of C-Cl and CH₂ bands of the product.Reaction kinetics, conversion rates, detection of intermediates.
Raman Spectroscopy Tracking changes in the aromatic ring vibrations and the formation of new functional groups. Well-suited for non-aqueous reactions.Real-time concentration profiles, endpoint determination, isomer differentiation.
Process NMR Spectroscopy Providing detailed structural information throughout the reaction, allowing for clear differentiation between reactants, products, and isomers.Quantitative analysis of all major species, mechanistic insights, impurity profiling.
³¹P-NMR Spectroscopy If phosphorus-based ligands are used in novel catalytic transformations, this can be used to monitor the catalyst's state and integrity. nih.govCatalyst activation, deactivation, and turnover.

By employing these techniques, researchers can gain a deeper understanding of the reaction mechanism, identify optimal process parameters, and ensure consistent product quality, which is crucial for both laboratory-scale research and industrial-scale production.

Computational Design of Novel Derivatives with Tailored Reactivity

While experimental work remains central, computational chemistry offers powerful tools to accelerate the design of new molecules and predict their properties before synthesis. Although specific computational studies on this compound are not yet prevalent, methodologies applied to other naphthalene-based systems demonstrate a clear path forward.

Predicting Reactivity and Mechanisms: Quantum mechanics methods like Density Functional Theory (DFT) can be used to model the electronic structure of 1,4-bis(chloromethyl)naphthalene. This allows for the prediction of reaction pathways, transition state energies, and the relative reactivity of the two chloromethyl groups, guiding the design of selective chemical transformations.

Rational Design of Functional Molecules: Molecular docking is a computational technique used to predict how a molecule binds to a biological target. This approach has been used to rationally design naphthalene diimide-based molecules as DNA interactive agents for anticancer applications. nih.gov Similarly, derivatives of 1,4-bis(chloromethyl)naphthalene could be computationally designed and screened in silico for their potential to bind to specific proteins or enzymes, focusing experimental efforts on the most promising candidates.

Structure-Property Relationships: Computational tools can elucidate the relationship between molecular structure and material properties. For instance, Hirshfeld surface analysis has been used to understand the intermolecular interactions that govern the crystal packing of naphthalene-based dyes, which in turn influences their solid-state properties. nih.gov Such analyses could be used to design derivatives of 1,4-bis(chloromethyl)naphthalene with specific solid-state characteristics for materials science applications. These computational approaches, including quantitative structure-activity relationship (QSAR) modeling, can provide crucial insights to guide the synthesis of new derivatives with tailored biological or material functions. mdpi.com

Q & A

Q. Data Interpretation :

  • Compare results to structurally similar compounds (e.g., naphthalene) to identify structure-activity relationships .

What analytical techniques are validated for quantifying this compound in environmental matrices?

Level: Basic
Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :
    • Column: DB-5 or equivalent (60 m × 0.25 mm × 0.25 µm).
    • Detection: Electron ionization (EI) at 70 eV; monitor m/z 176 (molecular ion) and 141 (base peak) .
  • Sample Preparation :
    • Air: Capture on Tenax TA sorbent tubes; desorb with thermal desorption units.
    • Water: Liquid-liquid extraction using dichloromethane; concentrate under nitrogen .

Q. Quality Control :

  • Spike recovery tests (80–120%) and inter-laboratory validation to address matrix effects .

How can conflicting hepatotoxicity data from animal studies be reconciled through systematic review?

Level: Advanced
Methodological Answer:
Apply risk-of-bias assessment tools (Table C-7, ):

  • Critical Appraisal : Evaluate dosing randomization, allocation concealment, and outcome reporting completeness. Studies with ≥3 "Yes" responses (Moderate/High Confidence) should be prioritized .
  • Meta-Analysis : Stratify data by species (e.g., rats vs. mice), dose ranges, and exposure duration. Use random-effects models to account for heterogeneity .

Q. Case Example :

  • Discrepancies in liver enzyme (ALT/AST) elevations may stem from differences in metabolic activation pathways (e.g., CYP450 isoform expression) .

What challenges arise when extrapolating toxicokinetic data from rodents to humans for this compound?

Level: Advanced
Methodological Answer:

  • Species-Specific Metabolism : Rodent CYP1A1/2 isoforms metabolize chlorinated naphthalenes faster than human CYP2A6/2E1, leading to underestimation of human half-lives .
  • PBPK Modeling : Incorporate parameters like tissue:blood partition coefficients and biliary excretion rates. Validate using human hepatocyte data .

Q. Recommendations :

  • Cross-validate with in vitro human liver microsomes and physiologically relevant 3D cell models .

What methodologies are recommended to assess the genotoxic potential of this compound?

Level: Advanced
Methodological Answer:

  • Ames Test : Use TA98 and TA100 Salmonella strains ± S9 metabolic activation. Monitor reverse mutations induced by reactive intermediates (e.g., epoxides) .
  • Comet Assay : Detect DNA strand breaks in human lymphocytes exposed to 0.1–10 µM concentrations. Compare to positive controls (e.g., ethyl methanesulfonate) .
  • Structural Alerts : Analyze electrophilic sites (chloromethyl group) using QSAR models to predict DNA adduct formation .

Q. Data Integration :

  • Combine in vitro results with in vivo micronucleus tests (OECD 474) for regulatory acceptance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.